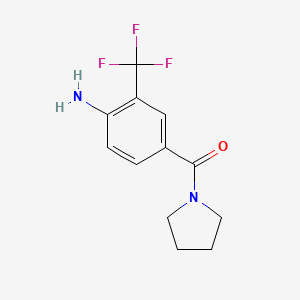

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone

Description

Properties

IUPAC Name |

[4-amino-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)9-7-8(3-4-10(9)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIYVTHTDGYDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Trifluoromethylbenzoic Acid

While direct synthesis details are sparse in the provided sources, analogous nitrations involve electrophilic aromatic substitution. For example, 3-trifluoromethylbenzoic acid is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to install the nitro group para to the trifluoromethyl group.

Conversion to Acyl Chloride

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 3-trifluoromethyl-4-nitrobenzoic acid (5.0 g, 19.2 mmol) is refluxed with SOCl₂ (10 mL) in anhydrous dichloromethane (DCM, 30 mL) for 3 h. Excess SOCl₂ is removed under vacuum, yielding 3-trifluoromethyl-4-nitrobenzoyl chloride as a pale-yellow solid (5.3 g, 98%).

Amide Bond Formation with Pyrrolidine

Reaction Conditions and Optimization

The acyl chloride (1.0 equiv) is reacted with pyrrolidine (1.2 equiv) in anhydrous DCM at 0°C under nitrogen. Triethylamine (TEA, 2.5 equiv) is added to scavenge HCl. After stirring at room temperature for 2 h, the mixture is washed with water, and the organic layer is dried over Na₂SO₄. Solvent evaporation yields the intermediate (4-nitro-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone as a white solid.

Typical Yield : 85–92%.

Purification : Flash chromatography (hexane/ethyl acetate, 3:1).

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

The nitro intermediate (1.0 equiv) is dissolved in methanol (20 mL) and hydrogenated under H₂ (1 atm) using 10% Pd/C (0.1 equiv) at room temperature for 6 h. Filtration and solvent evaporation afford the amine product.

Iron-Mediated Reduction

Alternatively, the nitro compound (1.0 equiv) is stirred with iron powder (3.0 equiv) and NH₄Cl (3.0 equiv) in a 1:1 MeOH/H₂O mixture at reflux for 2 h. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. Drying and concentration yield the amine.

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Catalytic H₂ | 90 | >99 |

| Fe/NH₄Cl | 88 | 98 |

Alternative Pathways and Mechanistic Insights

Grignard Reagent-Based Synthesis

A less common approach involves reacting 4-cyano-3-trifluoromethylphenylmagnesium bromide with pyrrolidine-1-carbonyl chloride in tetrahydrofuran (THF) at −78°C. This method, however, suffers from lower yields (∼65%) due to competing side reactions.

Protecting Group Strategies

To prevent amine interference during acylation, the 4-amino group is protected as an acetyl derivative. Post-acylation, deprotection is achieved via hydrolysis in NaOH/MeOH.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₂H₁₃F₃N₂O ([M+H]⁺) : 259.0956.

Observed : 259.0951.

Industrial-Scale Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

Reduction: Reduced derivatives such as alcohols and amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1.1. PRMT5 Inhibition

Recent studies have identified (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone as a promising inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in several cancers, and its inhibition could lead to potential cancer therapies. The compound's structure allows it to effectively bind to the active site of PRMT5, inhibiting its activity and potentially leading to reduced tumor growth in preclinical models .

2.1. Organic Synthesis

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone can serve as a versatile building block in organic synthesis. Its carbonyl group allows for various reactions:

- Friedel-Crafts Acylation : The compound can act as an acylating agent, facilitating the introduction of the pyrrolidinyl moiety onto aromatic rings .

- Reductive Amination : It can undergo reductive amination with primary or secondary amines to form substituted amines, which are crucial in synthesizing more complex molecules .

- Nucleophilic Addition Reactions : The carbonyl group is reactive towards nucleophiles, enabling the formation of alcohols or substituted ketones through reactions with Grignard reagents or hydride reagents .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| US11845760B2 | Identified as a PRMT5 inhibitor | Potential for cancer treatment |

| De Gruyter Study | Explored structural modifications for enhanced activity | Insights into drug design strategies |

| Ambeed Research | Demonstrated versatility in organic synthesis applications | Useful for developing new chemical entities |

Mechanism of Action

The mechanism of action of (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with similar pyrrolidin-1-yl-methanone derivatives:

Key Observations :

- Trifluoromethyl vs.

- Amino Group Positioning: The 4-amino substituent in the target compound may facilitate hydrogen bonding in biological targets, unlike 3-amino derivatives (e.g., ) .

Biological Activity

The compound (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone (CAS No. 1282134-34-2) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone typically involves multi-step reactions that integrate trifluoromethylation and pyrrolidine formation. Various methods have been proposed in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives of trifluoromethylphenyl have shown promising antibacterial effects against various pathogens. A study involving a scaffold-ranking library demonstrated that certain analogs displayed significant activity against ESKAPE pathogens, with minimal toxicity to human cells .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 2.0 | Bactericidal |

| Compound B | 5.0 | Anti-biofilm |

| (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been extensively studied. For example, certain pyrazole derivatives with trifluoromethyl substitutions demonstrated significant COX-1 and COX-2 inhibitory activities, suggesting that similar mechanisms may be present in (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone .

Case Studies

- In Vivo Studies : In animal models, compounds with similar structural features have been shown to reduce inflammation and pain significantly. Studies reported a reduction in paw edema in mice treated with analogs exhibiting similar functional groups .

- Cell Culture Studies : In vitro assays have demonstrated that some derivatives inhibit the proliferation of cancer cell lines, indicating potential anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone. The presence of the trifluoromethyl group is believed to enhance lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy against targeted biological pathways.

Q & A

Basic: What synthetic routes are recommended for (4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a trifluoromethylphenyl precursor with pyrrolidine derivatives under catalytic conditions. For example, palladium-catalyzed cross-coupling reactions or Buchwald-Hartwig amination can introduce the pyrrolidin-1-yl-methanone moiety. Key steps include:

- Precursor activation : Use of trifluoromethylphenyl amines with activating groups (e.g., nitro) to facilitate substitution .

- Catalytic optimization : Employing Pd(OAc)₂/XPhos catalysts for coupling reactions, with reaction temperatures maintained at 80–100°C .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization requires addressing bottlenecks in reaction steps:

- Step-specific analysis : Use LC-MS or TLC to identify intermediates with low conversion rates. For example, incomplete substitution at the trifluoromethylphenyl group may require longer reaction times or elevated temperatures .

- Catalyst screening : Test alternative ligands (e.g., BINAP instead of XPhos) to improve coupling efficiency .

- Solvent effects : Polar aprotic solvents like DMF may enhance solubility of intermediates but can lead to side reactions; DCM/THF mixtures often balance reactivity and stability .

Basic: What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrrolidine ring structure and trifluoromethyl group integrity. Aromatic protons typically appear as multiplets at δ 7.2–7.8 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the pyrrolidine moiety .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~317.12) and detects impurities .

Advanced: How should researchers address contradictory biological activity data in different studies?

Contradictions often arise from variability in experimental conditions:

- Standardize assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and compound concentrations. For instance, variations in IC₅₀ values may reflect differences in cellular uptake .

- Control for degradation : Monitor compound stability in assay buffers using HPLC. Organic degradation (e.g., hydrolysis of the methanone group) can reduce apparent activity .

- Replicate under controlled environments : Use inert atmospheres (N₂) to prevent oxidation during long-term assays .

Basic: What safety precautions are necessary when handling this compound?

Safety measures align with SDS guidelines for similar pyrrolidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as the compound may release volatile amines at elevated temperatures .

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How should stability studies be designed to assess degradation under varying conditions?

- Accelerated degradation testing : Expose the compound to:

- Analytical endpoints : Monitor via HPLC for new peaks (degradants) and quantify parent compound loss. Degradation pathways (e.g., hydrolysis of the methanone group) should be confirmed with LC-MS/MS .

Basic: What solvents are compatible with purification and storage?

- Purification : Use ethyl acetate or dichloromethane for column chromatography due to their moderate polarity and compatibility with silica gel .

- Storage : Dissolve in anhydrous DMSO (for biological assays) or store as a solid at −20°C under nitrogen to prevent moisture absorption and oxidation .

Advanced: How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

- Systematic substitution : Modify the trifluoromethyl group (e.g., replace with Cl or Br) and compare activity in receptor-binding assays .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on the pyrrolidine ring’s basicity and binding affinity .

- Biological validation : Test derivatives in parallel assays (e.g., kinase inhibition) to correlate structural changes with functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.